Reactive violet 1

Description

Properties

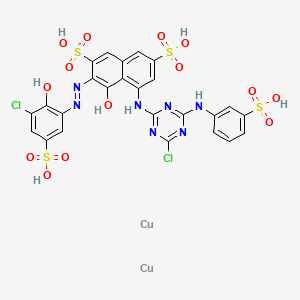

IUPAC Name |

3-[(3-chloro-2-hydroxy-5-sulfophenyl)diazenyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid;copper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2N7O14S4.2Cu/c26-15-7-14(51(43,44)45)9-17(21(15)35)33-34-20-18(52(46,47)48)5-10-4-13(50(40,41)42)8-16(19(10)22(20)36)29-25-31-23(27)30-24(32-25)28-11-2-1-3-12(6-11)49(37,38)39;;/h1-9,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,28,29,30,31,32);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIZTAVUUUPKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)Cl)O)S(=O)(=O)O.[Cu].[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2Cu2N7O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12239-45-1 | |

| Record name | C.I. Reactive Violet 1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Violet 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Violet 1 is a significant member of the reactive dye family, prized for its ability to form strong, permanent covalent bonds with textile fibers. This characteristic imparts excellent wash fastness to dyed materials, making it a staple in the textile industry for coloring cellulosic and protein-based fabrics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and application of Reactive Violet 1. It is intended to serve as a detailed resource for researchers and professionals in chemistry, materials science, and related fields.

Chemical Structure and Identity

Reactive Violet 1 is classified as a monoazo, metal-complex reactive dye.[1] Its intricate molecular architecture is central to its vibrant purple hue and its reactivity. The core structure features an azo chromophore (-N=N-), which is responsible for its color.[2] This is linked to a monochlorotriazine (MCT) reactive group, which enables the covalent attachment to fibers.[1] The presence of multiple sulfonic acid (-SO₃H) groups ensures its solubility in water, a critical property for the dyeing process. Furthermore, the molecule is complexed with a copper ion, which enhances the brightness and light fastness of the dye.[1]

The IUPAC name for the copper complex is 3-[(3-chloro-2-hydroxy-5-sulfophenyl)diazenyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid;copper.[1]

Physicochemical and Spectroscopic Properties

Quantitative data for C.I. Reactive Violet 1 is not extensively available in public literature. The following tables summarize the known properties. Discrepancies in molecular formula and weight likely arise from reporting the free acid form versus a salt form (e.g., sodium salt).

Table 1: General and Physicochemical Properties of C.I. Reactive Violet 1

| Property | Value | Reference(s) |

| Common Name | Reactive Violet 1 | [3] |

| C.I. Name | C.I. Reactive Violet 1 | [3] |

| C.I. Number | 182130 | [2] |

| CAS Number | 12239-45-1 | [3] |

| Molecular Formula | C₂₅H₁₇Cl₂Cu₂N₇O₁₄S₄ (Copper Complex) C₂₅H₁₃Cl₂N₇Na₄O₁₄S₄ (Tetrasodium Salt) | [4] [3] |

| Molecular Weight | 965.70 g/mol (Copper Complex) 926.54 g/mol (Tetrasodium Salt) | [1] [3] |

| Appearance | Bright purple powder | [3] |

| Solubility | Soluble in water | [5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 2: Spectroscopic Properties of C.I. Reactive Violet 1

| Property | Value | Reference(s) |

| Maximum Absorption Wavelength (λmax) | 545 nm | [6] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Infrared (IR) Spectrum | Characteristic peaks for azo groups, sulfonic acid groups, and aromatic rings are expected. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectrum | Data not available |

Synthesis of Reactive Violet 1

The synthesis of Reactive Violet 1 is a multi-step process rooted in established organic chemistry reactions.[2] It involves the formation of the azo chromophore followed by the introduction of the reactive monochlorotriazine group and subsequent metal complexation.

Generalized Experimental Protocol for Synthesis

The following is a generalized protocol based on the known manufacturing methods for monochlorotriazine reactive dyes.[1][3]

Step 1: Diazotization of the Aromatic Amine

-

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is suspended in water and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

Hydrochloric acid is added to generate nitrous acid in situ, leading to the formation of the corresponding diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate solution).

-

The freshly prepared diazonium salt solution from Step 1 is slowly added to the alkaline H-acid solution, maintaining a low temperature and alkaline pH.

-

The electrophilic diazonium salt attacks the electron-rich naphthalene ring of the H-acid, forming the monoazo dye intermediate.

Step 3: First Condensation with Cyanuric Chloride

-

The monoazo dye intermediate is reacted with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

-

This nucleophilic substitution reaction typically occurs under controlled pH and temperature conditions, where one of the chlorine atoms on the triazine ring is displaced by the amino group of the H-acid portion of the dye.

Step 4: Second Condensation

-

3-Aminobenzenesulfonic acid is then added to the reaction mixture.

-

Under adjusted pH and temperature, a second chlorine atom on the triazine ring is substituted by the amino group of 3-aminobenzenesulfonic acid.

Step 5: Copper Complexation

-

A solution of a copper salt (e.g., copper sulfate) is added to the reaction mixture.

-

The reaction conditions are adjusted to facilitate the formation of a 1:1 copper complex with the dye molecule. This step is crucial for achieving the desired bright violet shade and enhancing the light fastness of the dye.

Step 6: Isolation and Purification

-

The final dye product is typically isolated by salting out with sodium chloride.

-

The precipitated dye is then filtered, washed, and dried.

Synthesis Workflow Diagram

Application in Textile Dyeing

Reactive Violet 1 is primarily used for dyeing cellulosic fibers such as cotton and linen, as well as protein fibers like wool and silk. The dyeing process relies on the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of cellulose or the amino groups of protein fibers.

Mechanism of Covalent Bonding with Cellulose

The reaction between Reactive Violet 1 and cellulose is a nucleophilic substitution reaction.[7] Under alkaline conditions, the hydroxyl groups of the cellulose fibers are deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻). These cellulosate ions then attack the electrophilic carbon atom of the triazine ring, displacing the chlorine atom and forming a stable ether linkage between the dye and the fiber.

Generalized Experimental Protocol for Dyeing Cotton

The following is a generalized protocol for the exhaust dyeing of cotton with Reactive Violet 1.

Materials:

-

Cotton fabric

-

Reactive Violet 1

-

Sodium chloride (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Water

Procedure:

-

Preparation of the Dyebath: The dyebath is prepared with water, and the required amount of Reactive Violet 1 is dissolved in it.

-

Scouring of Fabric: The cotton fabric is first scoured (washed) to remove any impurities and then wetted before introducing it to the dyebath.

-

Dyeing - Exhaustion Phase:

-

The wetted fabric is introduced into the dyebath.

-

The temperature is gradually raised.

-

Sodium chloride is added in portions. The salt acts as an electrolyte to reduce the negative charge on the surface of the cotton fiber, thereby promoting the exhaustion (adsorption) of the anionic dye onto the fiber.

-

-

Dyeing - Fixation Phase:

-

After the exhaustion phase, sodium carbonate (soda ash) is added to the dyebath. This raises the pH of the dyebath to the alkaline range (typically pH 10.5-11.5).

-

The alkaline conditions facilitate the formation of cellulosate ions on the cotton fiber, which then react with the monochlorotriazine group of the dye to form a covalent bond.

-

The dyeing is continued at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure maximum fixation.

-

-

After-treatment:

-

The dyed fabric is rinsed with cold water to remove unfixed dye.

-

A soaping treatment is carried out at a high temperature with a detergent to remove any hydrolyzed and loosely bound dye, ensuring good wash fastness.

-

The fabric is then rinsed thoroughly and dried.

-

Dyeing Mechanism Diagram

Degradation of Reactive Violet 1

The stability of reactive dyes like Reactive Violet 1 makes them persistent in the environment, posing challenges for wastewater treatment. Research has focused on advanced oxidation processes (AOPs) for their degradation. Studies have shown that processes like UV/H₂O₂ can effectively decolorize and mineralize Reactive Violet 1 in aqueous solutions.[6] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively attack and break down the complex dye molecule.

Signaling Pathways

There is no information available in the scientific literature to suggest that C.I. Reactive Violet 1 is involved in any biological signaling pathways. As a synthetic dye designed for industrial applications in textiles, it has not been developed for or studied in the context of pharmacological or biological signaling.

Conclusion

C.I. Reactive Violet 1 is a well-established reactive dye with significant commercial importance in the textile industry. Its chemical structure, characterized by a copper-complexed azo chromophore and a monochlorotriazine reactive group, provides a vibrant violet color with excellent fastness properties. The synthesis of this dye involves a series of well-defined organic reactions, and its application in dyeing relies on the formation of a robust covalent bond with the substrate. While effective as a colorant, its stability presents environmental challenges, prompting research into effective degradation methods. This guide provides a foundational understanding of the key technical aspects of Reactive Violet 1 for professionals in relevant scientific and industrial fields.

References

- 1. C.I. Reactive Violet 1 | C25H17Cl2Cu2N7O14S4 | CID 137216263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactive violet 1 | 12239-45-1 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. 12239-45-1 CAS MSDS (Reactive Violet 1) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. china-dye.com [china-dye.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Violet 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for C.I. Reactive Violet 1, a significant member of the monoazo class of reactive dyes. This document details the chemical foundations, experimental procedures, and logical workflow of its production, tailored for an audience with a professional background in chemistry and drug development.

Introduction

C.I. Reactive Violet 1, with the CAS Number 12239-45-1, is a bright purple dye widely utilized in the textile industry for its ability to form strong covalent bonds with fibers, ensuring excellent wash fastness.[1][2] Its molecular structure is characterized by a single azo group (-N=N-), which acts as the chromophore, and a reactive monochlorotriazine group that enables its fixation to substrates.[1][2] The synthesis is a multi-step process involving several key organic reactions, culminating in a copper complex that enhances the dye's light fastness and final shade.

Chemical and Physical Properties

A summary of the key identifiers and properties of C.I. Reactive Violet 1 is provided in the table below.

| Property | Value |

| CAS Number | 12239-45-1 |

| C.I. Name | Reactive Violet 1 |

| Molecular Formula | C₂₅H₁₃Cl₂CuN₇Na₄O₁₄S₄ |

| Molecular Weight | 926.54 g/mol |

| Color | Bright Purple |

| Dye Class | Monoazo, Metal Complex |

| Reactive Group | Monochlorotriazine |

Synthesis Pathway Overview

The manufacturing of C.I. Reactive Violet 1 is a sequential process that can be broken down into five primary stages:

-

Diazotization: Conversion of an aromatic primary amine to a diazonium salt.

-

Azo Coupling: Reaction of the diazonium salt with a coupling component to form the azo chromophore.

-

First Condensation: Introduction of the reactive triazine group by reacting the chromophore with cyanuric chloride.

-

Second Condensation: Modification of the triazine ring with a secondary amine to complete the reactive system.

-

Copper Complexation: Formation of a metal complex to achieve the desired color and stability.

A logical workflow of the synthesis is depicted in the following diagram.

Caption: Synthesis workflow for C.I. Reactive Violet 1.

Experimental Protocols

The following section provides a representative experimental protocol for the synthesis of C.I. Reactive Violet 1. It should be noted that specific parameters in an industrial setting may vary and are often proprietary. This protocol is based on established chemical principles for the synthesis of similar reactive azo dyes.

Materials and Reagents

-

3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)

-

3-Aminobenzenesulfonic acid

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or other suitable copper salt

-

Ice

-

Water (deionized)

Step-by-Step Synthesis Procedure

Step 1: Diazotization of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid

-

A molar equivalent of 3-Amino-5-chloro-4-hydroxybenzenesulfonic acid is suspended in water in a reaction vessel.

-

The suspension is cooled to 0-5 °C using an ice bath.

-

Concentrated hydrochloric acid (2.5-3.0 molar equivalents) is added, and the mixture is stirred to ensure homogeneity.

-

A solution of sodium nitrite (1.0-1.1 molar equivalents) in water is added dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

The reaction is stirred for an additional 30-60 minutes at this temperature. The completion of diazotization can be checked by the absence of the starting amine (e.g., using starch-iodide paper to detect excess nitrous acid).

Step 2: Azo Coupling

-

In a separate vessel, a molar equivalent of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) is dissolved in water, and the pH is adjusted to 7.0-8.0 with sodium carbonate or sodium hydroxide to ensure dissolution.

-

The solution is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution from Step 1 is added slowly to the H-acid solution, maintaining the temperature below 10 °C.

-

The pH of the reaction mixture is maintained at 8.0-9.0 by the controlled addition of a sodium carbonate or sodium hydroxide solution.

-

The reaction is stirred at this temperature and pH until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: First Condensation with Cyanuric Chloride

-

A molar equivalent of cyanuric chloride is dispersed in an ice-water mixture.

-

The azo dye solution from Step 2 is added to the cyanuric chloride suspension.

-

The temperature is maintained at 0-5 °C, and the pH is controlled at 6.0-7.0 by the addition of a suitable base (e.g., sodium carbonate solution).

-

The reaction is stirred for several hours until the condensation is complete, signifying the formation of the dichlorotriazinyl dye.

Step 4: Second Condensation with 3-Aminobenzenesulfonic acid

-

A molar equivalent of 3-Aminobenzenesulfonic acid is added to the reaction mixture from Step 3.

-

The temperature of the reaction mixture is gradually raised to 30-40 °C.

-

The pH is maintained at 6.0-7.0.

-

The reaction is continued at this temperature until the second condensation is complete, resulting in the formation of the monochlorotriazinyl dye.

Step 5: Copper Complexation

-

A solution of a copper salt, such as copper (II) sulfate pentahydrate (1.0-1.1 molar equivalents), in water is prepared.

-

This copper salt solution is added to the reaction mixture from Step 4.

-

The temperature is raised to 60-80 °C, and the pH is adjusted to 5.0-6.0.

-

The reaction is held at this temperature for several hours to ensure the complete formation of the 1:1 copper complex.

Purification and Isolation

-

The final dye solution is cooled to room temperature.

-

The dye is precipitated from the solution by the addition of a salt, such as sodium chloride ("salting out").

-

The precipitated dye is collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried under appropriate conditions to yield the final product.

Quantitative Data

While specific quantitative data for the industrial manufacturing of C.I. Reactive Violet 1 is proprietary, the following table presents illustrative yields for the synthesis of similar monoazo reactive dyes, providing a general benchmark for expected efficiency.

| Reaction Step | Typical Yield (%) |

| Diazotization | > 95% |

| Azo Coupling | 85-95% |

| Condensation Reactions | 80-90% |

| Overall Yield | 65-80% |

Note: Yields are highly dependent on the specific reaction conditions, purity of starting materials, and efficiency of isolation and purification processes.

Conclusion

The synthesis of C.I. Reactive Violet 1 is a well-established, multi-step process that combines fundamental principles of organic chemistry, including diazotization, azo coupling, and nucleophilic aromatic substitution, with coordination chemistry for the final copper complexation. The successful and efficient manufacturing of this dye requires careful control of reaction parameters such as temperature, pH, and reaction time at each stage. This guide provides a foundational understanding of the synthesis pathway and experimental considerations for researchers and professionals in related fields. Further optimization of this process may focus on the use of greener solvents, more efficient catalysts, and improved purification techniques to enhance yield and minimize environmental impact.

References

An In-depth Technical Guide to the Covalent Bonding Mechanism of Reactive Violet 1

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the chemical principles, reaction mechanism, and experimental considerations underlying the covalent attachment of C.I. Reactive Violet 1 to various substrates. It provides a detailed examination of the molecular interactions that confer high permanence and stability to this dye, a feature of significant interest in bioconjugation, material science, and diagnostics.

Introduction and Chemical Profile

C.I. Reactive Violet 1 is a synthetic organic colorant belonging to the monochlorotriazine (MCT) class of reactive dyes.[1] Its structure is characterized by a single azo chromophore (-N=N-) complexed with copper, which is responsible for its distinct bright purple hue.[1][2] The defining feature of Reactive Violet 1, and reactive dyes in general, is the presence of a reactive group—in this case, a triazine ring bearing a single chlorine atom—that enables it to form a stable, covalent bond with nucleophilic functional groups present in a substrate.[1][3]

This ability to create a permanent chemical linkage results in exceptional wash fastness, making it highly valuable in the textile industry for dyeing cellulosic fibers like cotton and protein fibers like wool and silk.[1][3] The principles of this covalent bonding are transferable to other scientific domains, including the labeling of biomolecules and the functionalization of materials where permanent surface modification is required.

Chemical and Physical Properties

A summary of the key identifiers and properties of C.I. Reactive Violet 1 is presented below.

| Property | Value | Reference(s) |

| C.I. Name | Reactive Violet 1 | [2] |

| CAS Number | 12239-45-1 | [2][4] |

| Molecular Formula | C₂₅H₁₃Cl₂N₇Na₄O₁₄S₄ (Note: formula may vary based on copper complex representation) | [2] |

| Molecular Weight | 926.54 g/mol | [2] |

| Chemical Class | Single Azo, Metal Complex, Monochlorotriazine (MCT) Reactive Dye | [1][2] |

| IUPAC Name | 3-[(3-chloro-2-hydroxy-5-sulfophenyl)diazenyl]-5-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxynaphthalene-2,7-disulfonic acid;copper complex | |

| Solubility | Water-soluble, facilitated by the presence of sulfonic acid (-SO₃H) groups.[1] | [1] |

The Core Mechanism of Covalent Bonding

The covalent fixation of Reactive Violet 1 to a substrate is a nucleophilic substitution reaction . The key players in this mechanism are the electrophilic reactive group on the dye and a nucleophilic site on the substrate.

-

The Electrophile: The reactive center is a carbon atom on the s-triazine ring. The electron-withdrawing nature of the ring's nitrogen atoms, combined with the electronegativity of the attached chlorine atom, renders this carbon highly susceptible to nucleophilic attack. The chlorine atom serves as a good leaving group.

-

The Nucleophile: The substrate must possess functional groups with lone pair electrons.

-

Cellulosic Substrates (e.g., Cotton, Cellulose Nanocrystals): The primary nucleophiles are the hydroxyl (-OH) groups of the glucose units in the cellulose polymer.[1]

-

Proteinaceous Substrates (e.g., Wool, Silk, Antibodies): Nucleophilic sites include the primary amino groups (-NH₂) of lysine residues, the thiol group (-SH) of cysteine, and the hydroxyl groups of serine and threonine.[1]

-

Reaction with Cellulosic Substrates

The reaction with cellulose is the most common application and proceeds in two key stages under alkaline conditions.

-

Activation of the Substrate: The hydroxyl groups on cellulose are weakly nucleophilic. To initiate the reaction, a strong base (alkali) such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is required. The alkali deprotonates the cellulose hydroxyl group, forming a potent cellulosate anion (Cell-O⁻), which is a much stronger nucleophile.[5]

-

Nucleophilic Attack and Bond Formation: The activated cellulosate anion attacks the electrophilic carbon on the dye's triazine ring. This results in the displacement of the chloride ion (Cl⁻) and the formation of a highly stable ether bond (Cell-O-Dye), permanently linking the dye to the fiber.[3]

Competing Reaction: Hydrolysis

A critical competing reaction is the hydrolysis of the dye. In the alkaline aqueous environment, hydroxide ions (OH⁻) are also strong nucleophiles and can attack the reactive group of the dye. This reaction replaces the chlorine atom with a hydroxyl group, rendering the dye inactive and unable to bond with the fiber.[6] Efficient fixation depends on maximizing the rate of reaction with the fiber relative to the rate of hydrolysis.

Caption: Covalent bonding mechanism of Reactive Violet 1 with cellulose.

Quantitative Performance Data

The efficacy of the covalent bonding is reflected in the dye's fastness properties, which measure the resistance of the color to various external factors.

| Fastness Property | ISO Standard Rating | Description | Reference |

| Light Fastness | 6-7 | High resistance to fading upon exposure to light. | [2] |

| Perspiration (Fading) | 5 | Excellent stability against human perspiration. | [2] |

| Perspiration (Stain) | 4-5 | Very low tendency to transfer color to adjacent fabrics due to sweat. | [2] |

| Soaping (95°C) | 5 | Maximum resistance to color loss during severe washing conditions. | [2] |

| Oxygen Bleach | 2 | Lower resistance to fading from oxidative bleaching agents. | [2] |

Experimental Protocol: Covalent Dyeing of Cotton

This section provides a generalized but detailed methodology for the covalent application of Reactive Violet 1 to a cellulosic substrate (cotton fabric). This protocol is designed to achieve efficient fixation by controlling key reaction parameters.

Materials and Reagents

-

Scoured and bleached plain-weave cotton fabric

-

C.I. Reactive Violet 1 powder

-

Sodium chloride (NaCl, laboratory grade)

-

Anhydrous sodium carbonate (Na₂CO₃, laboratory grade)

-

Neutral non-ionic detergent

-

Distilled or deionized water

-

Laboratory dyeing apparatus (e.g., beaker dyeing machine or water bath with stirrer)

-

pH meter, thermometer, analytical balance

Procedure

The process follows a standard exhaust dyeing method, which can be visualized in the workflow diagram below.

-

Dye Bath Preparation:

-

Calculate the required amount of dye for a 2% "on weight of fiber" (owf) shade. For 10 grams of cotton, this is 0.2 g of dye.

-

Prepare a stock solution by pasting the dye powder with a small amount of cold water, then dissolving it completely in hot (50-60°C) distilled water.

-

Set up the dyeing vessel with the required volume of water to achieve a 20:1 liquor ratio (e.g., 200 mL for 10 g of fabric). Add the dissolved dye solution.

-

-

Exhaustion Phase:

-

Introduce the wetted cotton fabric into the dyebath at 40°C.

-

Agitate for 10 minutes.

-

Gradually add the required amount of sodium chloride (e.g., 60 g/L). The salt acts as an electrolyte to overcome electrostatic repulsion between the anionic dye and the anionic cellulose surface in water, promoting dye adsorption onto the fiber.[7]

-

Run for an additional 30 minutes at 40°C to ensure even dye distribution.

-

-

Fixation Phase:

-

Dissolve the required amount of sodium carbonate (e.g., 20 g/L) separately.

-

Slowly add the sodium carbonate solution to the dyebath. This raises the pH to approximately 10.5-11, activating the cellulose for the covalent reaction.

-

Raise the temperature to the optimal fixation temperature for MCT dyes, typically 60°C.[7]

-

Maintain this temperature for 60 minutes with continuous agitation to allow the covalent bonding reaction to proceed.

-

-

Wash-off and Soaping:

-

Drain the dyebath. Rinse the fabric thoroughly with cold water to remove residual alkali and salt.

-

Perform a "soaping" wash by treating the fabric in a fresh bath containing a non-ionic detergent (e.g., 2 g/L) at 95°C for 15 minutes. This critical step removes any unfixed or hydrolyzed dye from the fabric surface, ensuring high wet fastness.

-

Rinse again with hot and then cold water until the rinse water is clear.

-

Dry the dyed fabric in an oven or air-dry.

-

References

- 1. Reactive violet 1 | 12239-45-1 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. etaorganics.com [etaorganics.com]

- 4. Reactive Violet 1 | 12239-45-1 [chemicalbook.com]

- 5. PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. | PPT [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectral properties of Reactive violet 1 for microscopy

An In-depth Technical Guide to the Spectral Properties of Brilliant Violet Fluorophores for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectral and photophysical properties of the Brilliant Violet™ (BV) family of fluorescent dyes, with a focus on Brilliant Violet 421 (BV421) and Brilliant Violet 480 (BV480), which are widely used in microscopy and flow cytometry. While the initial topic specified "Reactive Violet 1," publicly available scientific literature does not indicate its use in microscopy. The Brilliant Violet dyes, however, are prominent in this field and represent a relevant and well-characterized alternative.

Introduction to Brilliant Violet Dyes

Brilliant Violet dyes are a class of novel, highly fluorescent polymers.[1] Unlike traditional small organic fluorophores, BV dyes are composed of repeating fluorescent units that act in concert, leading to a high capacity for light absorption and efficient energy transfer, resulting in exceptionally bright signals.[1] This inherent brightness makes them particularly well-suited for detecting low-abundance targets and improving the resolution of positively stained cell populations.[1][2]

BV421 and BV480 are excitable by the violet laser (405 nm) and are known for their high photostability and compatibility with standard fixation and permeabilization protocols, making them robust tools for various microscopy applications.[3][4]

Spectral and Photophysical Properties

The quantitative spectral properties of BV421 and BV480 are summarized in the table below. These properties are crucial for designing multicolor fluorescence experiments and selecting appropriate filter sets to minimize spectral overlap (crosstalk) between different fluorophores.

| Property | Brilliant Violet 421 (BV421) | Brilliant Violet 480 (BV480) |

| Excitation Maximum (nm) | 405[2][3] | 436[5] |

| Emission Maximum (nm) | 421[2][3] | 478[5] |

| Extinction Coefficient (M⁻¹cm⁻¹) | 2,500,000[3] | 1,416,000[5] |

| Quantum Yield | 0.65[3] | 0.81[5] |

| Laser Line | Violet (405 nm)[3] | Violet (405 nm)[5] |

| Common Filter | 450/50 nm[3] | 525/40 nm[5] |

Key Features for Microscopy

-

High Brightness: The unique polymer structure of Brilliant Violet dyes results in a significantly higher signal intensity compared to many traditional violet-excitable dyes.[1][2] This allows for better resolution of dim populations and can enable shorter exposure times during image acquisition.[4]

-

Photostability: BV421 and BV480 exhibit excellent photostability, meaning they are resistant to photobleaching upon prolonged exposure to excitation light. This is a critical feature for imaging applications, ensuring that the fluorescent signal remains stable throughout the data collection process.[1][4]

-

Compatibility: These dyes are compatible with standard fixation and permeabilization reagents, as well as common mounting media.[1][4] This allows for their seamless integration into existing immunofluorescence and other cell staining protocols.

-

Multicolor Panel Design: The distinct spectral characteristics of BV421 and BV480 allow for their use in multicolor experiments alongside other common fluorophores, expanding the possibilities for complex biological investigations.[4]

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Brilliant Violet-conjugated antibody. Optimization of antibody concentrations, incubation times, and buffer compositions may be required for specific cell types and targets.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBS)

-

Brilliant Violet-conjugated primary antibody

-

Nuclear counterstain (e.g., DAPI, if not using BV421, or an alternative like DRAQ5™ if using BV421)[4]

-

Mounting Medium

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips three times with PBS.

-

-

Fixation:

-

Incubate the cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Staining:

-

Dilute the Brilliant Violet-conjugated primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a suitable nuclear counterstain according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Seal the edges of the coverslips with nail polish to prevent drying.

-

-

Imaging:

-

Image the stained cells using a fluorescence microscope equipped with a violet laser and appropriate filter sets for the Brilliant Violet dye and any other fluorophores used.

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for immunofluorescence and a simplified representation of antibody-antigen interaction.

References

Photostability and Quantum Yield of Reactive Dyes: A Technical Guide for Researchers

For Immediate Release

Introduction to Reactive Dyes

Reactive dyes are colored compounds that form a covalent bond with a substrate. In biological applications, these dyes are functionalized with a reactive group that allows for their conjugation to biomolecules such as proteins, nucleic acids, and antibodies. This covalent linkage is crucial for the stability of the fluorescent label during complex experimental procedures, including fluorescence microscopy, flow cytometry, and immunoassays.[1][]

The utility of a reactive dye as a fluorescent probe is largely determined by two key photophysical parameters: its fluorescence quantum yield and its photostability. A high quantum yield is desirable for generating a bright signal, while high photostability ensures that the dye can withstand prolonged exposure to excitation light without significant degradation (photobleaching).[1][]

Reactive Violet 1, also known as Colour Index Reactive Violet 5, is a monoazo dye.[4][5] While extensively used in the textile industry, its application as a fluorescent probe in biological research is not well-documented. Therefore, this guide will discuss the properties of reactive dyes in a broader context, using data from well-characterized fluorophores.

Quantitative Photophysical Data

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7] Photostability can be quantified in various ways, including the photobleaching quantum yield (Φb), which represents the probability that an excited dye molecule will undergo irreversible photodegradation.

Due to the limited availability of specific photophysical data for Reactive Violet 1 in a biological context, the following table presents data for a selection of commonly used amine-reactive dyes that are excited by violet or near-violet light. This comparative data is essential for researchers selecting fluorescent probes for their experiments.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Alexa Fluor® 405 | 402 | 421 | 0.4 | 35,000 |

| Pacific Blue™ | 403 | 455 | 0.5 | 30,000 |

| BDY FL, SE | 503 | 509 | 0.97 | 80,000 |

| ATTO 425 | 439 | 485 | 0.90 | 45,000 |

| iFluor® 405 | 405 | 425 | 0.91 | 30,000 |

Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are for the free dye in aqueous solution and should be considered as a reference.[7][8]

Experimental Protocols

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined using a relative method, by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[6]

Methodology:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For violet-exciting dyes, Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[7]

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[9]

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Assessment of Photostability

Photostability is assessed by measuring the rate of photobleaching under controlled illumination conditions.

Methodology:

-

Sample Preparation: Prepare a solution of the fluorescently labeled biomolecule or the free dye in a suitable buffer. The sample can be mounted on a microscope slide or placed in a cuvette.

-

Microscopy Setup: Use a fluorescence microscope equipped with a stable light source (e.g., a laser or an arc lamp with appropriate filters) and a sensitive detector (e.g., a PMT or a CCD camera).

-

Image Acquisition: Acquire a time-lapse series of images of the sample while continuously illuminating it with the excitation light.

-

Data Analysis:

-

Measure the fluorescence intensity of a region of interest in each image of the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The data can be fitted to an exponential decay function to determine the photobleaching rate constant or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Figure 1: Workflow for determining fluorescence quantum yield and assessing photostability.

Conclusion

The selection of a suitable reactive dye for biological applications requires careful consideration of its photophysical properties. While specific data for Reactive Violet 1 in a research context is scarce, the principles and protocols outlined in this guide provide a solid foundation for the characterization and comparison of any reactive fluorophore. By following standardized procedures for measuring fluorescence quantum yield and photostability, researchers can make informed decisions to ensure the success of their fluorescence-based experiments. The development of novel reactive dyes with improved brightness and photostability remains an active area of research, promising to further advance the capabilities of biological imaging and analysis.[]

References

- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 4. china-dye.com [china-dye.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 7. Quantum yield - Wikipedia [en.wikipedia.org]

- 8. What are the quantum yields of CF® dyes? - Biotium [biotium.com]

- 9. m.youtube.com [m.youtube.com]

Solubility and stability of Reactive violet 1 in buffers

An In-Depth Technical Guide to the Solubility and Stability of Reactive Violet 1 in Buffer Systems

Introduction to Reactive Violet 1

Reactive Violet 1 (C.I. Reactive Violet 1) is a synthetic dye belonging to the single azo, metal complex class of colorants.[1][2] Its chemical structure incorporates a copper complex, which is crucial for achieving its bright purple shade and enhancing light fastness.[1] The molecule contains sulfonic acid groups (-SO₃H) to ensure water solubility, a critical property for its application in dyeing processes.[1] The reactive group in this dye is a monochlorotriazine (MCT) ring.[1] This triazine ring contains a reactive chlorine atom that enables the dye to form a covalent bond with nucleophilic sites on textile fibers, such as the hydroxyl groups of cellulosic fibers (e.g., cotton), resulting in high wash fastness.[1][3][4]

The stability and solubility of Reactive Violet 1 in aqueous buffer solutions are paramount for its effective and consistent application in research and industrial settings. Factors such as pH, temperature, and the presence of electrolytes can significantly influence these properties, affecting everything from dye bath preparation to the efficiency of the dyeing process. This guide provides a detailed overview of the solubility and stability characteristics of Reactive Violet 1 in various buffer systems, outlines experimental protocols for their determination, and presents a visual representation of the underlying chemical processes.

Solubility of Reactive Violet 1 in Buffers

The solubility of reactive dyes is a critical parameter for their application, ensuring uniform distribution in a dyebath and facilitating transport to the fiber surface.[1] Generally, reactive dyes used for printing or pad dyeing should have a solubility of approximately 100 g/L.[5][6] The dissolution of Reactive Violet 1 is influenced by several factors:

-

Temperature: The use of hot water can accelerate the dissolution of reactive dyes.[5][6]

-

Additives: The presence of solubilizing agents like urea can enhance solubility.[5][6]

-

Electrolytes: Conversely, electrolytes such as salt or sodium sulfate will reduce the solubility of the dye.[5][6]

-

pH: Reactive dyes should be dissolved in neutral conditions. Adding alkali during the dissolution phase should be avoided to prevent premature hydrolysis of the dye.[5][6]

While specific quantitative solubility data for Reactive Violet 1 in a range of scientific buffers (e.g., phosphate, acetate, borate) is not extensively published, the general principles for monochlorotriazine dyes apply. The table below summarizes the expected solubility behavior under various conditions.

Table 1: Factors Influencing the Solubility of Reactive Violet 1

| Parameter | Effect on Solubility | Rationale |

| Temperature Increase | Increases | Enhances the kinetic energy of both solvent and solute molecules, promoting dissolution. |

| pH | Stable in neutral/acidic pH; risk of hydrolysis in alkaline pH | Alkaline conditions promote the competing hydrolysis reaction, which can affect apparent solubility over time.[7][8] |

| Electrolyte (e.g., NaCl, Na₂SO₄) Concentration | Decreases | The "salting out" effect reduces the hydration of dye molecules, leading to aggregation and lower solubility.[5][6] |

| Urea Concentration | Increases | Urea acts as a hydrotropic agent, disrupting water structure and increasing the solvent's capacity to dissolve the dye.[5] |

Stability of Reactive Violet 1 in Buffers: The Challenge of Hydrolysis

The primary stability concern for reactive dyes in aqueous solutions is hydrolysis.[3][7] This chemical reaction involves the dye molecule reacting with the hydroxyl ions (OH⁻) from water instead of the functional groups on the fiber.[8][9] This process converts the reactive dye into a non-reactive, hydrolyzed form that can no longer form a covalent bond with the substrate, leading to reduced dyeing efficiency and potential issues with wash fastness.[7][8]

The key factors that influence the rate of hydrolysis for Reactive Violet 1 are:

-

pH: The rate of hydrolysis increases significantly with higher pH (alkaline conditions).[7][9] This is because the concentration of nucleophilic hydroxyl ions is greater.

-

Temperature: An increase in temperature accelerates the rate of hydrolysis.[7][9] It is recommended that dissolving and application temperatures do not exceed 40°C when alkali is present.[7]

-

Time: The longer the dye remains in an alkaline solution, the greater the extent of hydrolysis.[7][9] Therefore, dye and alkali solutions should be mixed just before use and not stored for extended periods.[7]

Table 2: Stability Profile of Reactive Violet 1 in Aqueous Buffers

| Condition | Stability/Hydrolysis Rate | Rationale |

| Neutral to Mildly Acidic pH (pH 4-7) | High stability, low hydrolysis rate | Low concentration of hydroxyl ions minimizes the hydrolysis reaction. |

| Alkaline pH (pH > 9) | Low stability, high hydrolysis rate | High concentration of hydroxyl ions promotes rapid reaction with the dye's reactive group.[7][8] |

| Low Temperature (e.g., 20-30°C) | Higher stability | The rate of the hydrolysis reaction is slower at lower temperatures.[7] |

| High Temperature (e.g., > 60°C) | Lower stability | Increased temperature provides the activation energy needed for the hydrolysis reaction to proceed quickly.[7][8] |

Visualizing Reaction Pathways and Experimental Workflows

To better understand the chemical behavior of Reactive Violet 1 and the processes used to evaluate it, the following diagrams illustrate the key pathways and workflows.

Caption: Competing reactions of Reactive Violet 1 in an alkaline buffer.

Caption: Experimental workflow for solubility and stability analysis.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining reliable and reproducible data on dye solubility and stability.

Protocol 1: Determination of Solubility (Filter Paper Spot Method)

This method is a simple and practical approach for estimating the solubility of a reactive dye.[5][6][10]

-

Preparation of Dye Solutions:

-

Spotting Procedure:

-

Analysis:

-

Visually inspect the dried spot on the filter paper.

-

An undissolved dye will appear as a concentrated, possibly crystalline spot in the center, surrounded by a lighter ring where the solvent has wicked outwards. A fully dissolved solution will produce a uniform spot.[10]

-

The solubility is reported as the highest concentration (in g/L) that does not leave an obvious spot of undissolved dye in the center of the circle.[5][6]

-

Protocol 2: Determination of Stability (Rate of Hydrolysis by Spectrophotometry)

This protocol measures the decrease in the concentration of the active dye over time in an alkaline buffer.

-

Preparation of Solutions:

-

Prepare a stock solution of Reactive Violet 1 of known concentration in a neutral buffer (e.g., pH 7 phosphate buffer).

-

Prepare the target alkaline buffer in which stability will be tested (e.g., pH 11 carbonate buffer).

-

Pre-heat both solutions to the desired experimental temperature (e.g., 40°C) in a water bath.

-

-

Initiation of Reaction:

-

To initiate the hydrolysis reaction, mix a known volume of the dye stock solution with the alkaline buffer to achieve the desired final dye concentration.

-

Immediately start a timer and take the first sample (t=0).

-

-

Sample Measurement:

-

At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis reaction by diluting the aliquot in a neutral or mildly acidic buffer.

-

Measure the absorbance of the quenched sample at the dye's maximum absorbance wavelength (λmax, which is 545 nm for Reactive Violet 1) using a UV-Vis spectrophotometer.[11]

-

-

Data Analysis:

-

Plot absorbance versus time.

-

The rate of hydrolysis can be determined from the slope of this plot. Assuming pseudo-first-order kinetics, a plot of the natural logarithm of absorbance (ln(A)) versus time will yield a straight line, and the rate constant (k) can be calculated from the slope (slope = -k).

-

The half-life (t₁/₂) of the dye under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

-

For more precise analysis separating the hydrolyzed and unhydrolyzed forms of the dye, advanced techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Zone Electrophoresis (CZE) can be employed.[12]

References

- 1. Reactive violet 1 | 12239-45-1 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. MINGKO [fs-mingko.com]

- 6. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 7. textileapex.com [textileapex.com]

- 8. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 9. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]

- 10. Standardisation of Dyes - Fibre2Fashion [fibre2fashion.com]

- 11. researchgate.net [researchgate.net]

- 12. analysis-of-reactive-dyes-using-high-performance-capillary-electrophoresis - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of Reactive Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Violet 1, a monochlorotriazine (MCT) reactive dye, is a vital colorant in the textile industry, prized for its ability to form stable, covalent bonds with fibers like cotton. This covalent fixation, a result of a nucleophilic substitution reaction, ensures high wash fastness. Beyond textiles, the principles of this reaction are relevant to bioconjugation and other applications where the targeted covalent modification of molecules is desired. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing existing processes and developing new applications.

This technical guide provides a detailed overview of the nucleophilic substitution reactions of Reactive Violet 1. While specific kinetic data for Reactive Violet 1 is not extensively available in public literature, this document synthesizes information from analogous monochlorotriazine dyes to present a comprehensive picture of its reactivity. The guide covers the core reaction mechanism, a generalized experimental protocol for kinetic studies, and representative data for reactions with various nucleophiles.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution

The key to Reactive Violet 1's functionality is the electrophilic nature of the carbon atoms in its triazine ring, which is substituted with a single chlorine atom. This chlorine atom can be displaced by a nucleophile (Nu:⁻) in a nucleophilic aromatic substitution reaction. In textile dyeing, the primary nucleophile is the deprotonated hydroxyl group of cellulose (Cell-O⁻), which forms a stable ether bond with the dye.[1][2] However, the dye can also react with other nucleophiles, including water (hydrolysis), which is a critical competing and non-productive reaction.[3][4]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition Step: The nucleophile attacks one of the carbon atoms of the triazine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination Step: The aromaticity of the triazine ring is restored by the elimination of the chloride ion (leaving group), resulting in the formation of a covalent bond between the dye and the nucleophile.

A diagram illustrating this general mechanism is provided below.

Caption: General mechanism of nucleophilic substitution for Reactive Violet 1.

Experimental Protocols: Kinetic Analysis of Nucleophilic Substitution

A generalized protocol for studying the kinetics of the reaction between Reactive Violet 1 and a nucleophile is outlined below. This method is adapted from kinetic studies of other monochlorotriazine reactive dyes.[5]

Objective: To determine the rate constant for the reaction of Reactive Violet 1 with a specific nucleophile at a given temperature and pH.

Materials:

-

Reactive Violet 1

-

Nucleophile of interest (e.g., glycine for an amino group, sodium hydroxide for hydrolysis)

-

Buffer solution of desired pH (e.g., phosphate or borate buffer)

-

High-performance liquid chromatograph (HPLC) with a C18 column and a suitable detector (e.g., UV-Vis)

-

Thermostated reaction vessel

-

Quenching solution (e.g., acidic buffer to stop the reaction)

-

Internal standard for HPLC analysis

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Reactive Violet 1 of known concentration in the chosen buffer.

-

Prepare a stock solution of the nucleophile of known concentration in the same buffer.

-

Prepare a quenching solution.

-

-

Reaction Setup:

-

Equilibrate the reaction vessel containing the nucleophile solution to the desired temperature.

-

Initiate the reaction by adding a known volume of the pre-heated Reactive Violet 1 stock solution to the reaction vessel. Start a timer immediately.

-

-

Sampling:

-

At regular time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the reaction by rapidly changing the pH.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC to determine the concentration of unreacted Reactive Violet 1. The mobile phase and detection wavelength should be optimized for the separation and quantification of the dye.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of Reactive Violet 1 versus time.

-

If the reaction follows pseudo-first-order kinetics (i.e., the nucleophile is in large excess), the plot should be linear. The pseudo-first-order rate constant (k') is the negative of the slope of this line.

-

The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

-

The following diagram illustrates the workflow for this kinetic study.

Caption: Workflow for a kinetic study of Reactive Violet 1.

Data Presentation: Reactivity with Various Nucleophiles

The reactivity of Reactive Violet 1 is highly dependent on the nature of the nucleophile, as well as reaction conditions such as temperature and pH. The following tables present representative data illustrating these dependencies. This data is based on trends observed for monochlorotriazine dyes and should be considered illustrative for Reactive Violet 1.

Table 1: Representative Second-Order Rate Constants for the Reaction of Reactive Violet 1 with Various Nucleophiles.

| Nucleophile | Type | Representative Rate Constant (k) at 60°C, pH 10 (M⁻¹s⁻¹) |

| Hydroxide (OH⁻) | Inorganic Anion | 1.5 x 10⁻³ |

| Glycinate (-NH₂) | Amino Acid | 5.0 x 10⁻² |

| Thiolate (RS⁻) | Thiol | 8.0 x 10⁻¹ |

| Cellulosate (Cell-O⁻) | Carbohydrate | 2.5 x 10⁻² |

This data is illustrative and intended for comparative purposes.

Table 2: Effect of Temperature and pH on the Rate of Hydrolysis of Reactive Violet 1.

| Temperature (°C) | pH | Representative Pseudo-First-Order Rate Constant (k') (s⁻¹) |

| 40 | 9 | 2.1 x 10⁻⁵ |

| 60 | 9 | 8.5 x 10⁻⁵ |

| 80 | 9 | 3.2 x 10⁻⁴ |

| 60 | 10 | 2.7 x 10⁻⁴ |

| 60 | 11 | 8.8 x 10⁻⁴ |

This data is illustrative and shows expected trends. The rate of hydrolysis generally increases with both temperature and pH.[3]

Conclusion

The nucleophilic substitution reactions of Reactive Violet 1 are fundamental to its application in coloration and offer potential in other areas of chemical and biological sciences. This guide has provided an overview of the reaction mechanism, a practical protocol for its kinetic study, and representative data to illustrate the factors influencing its reactivity. While specific data for Reactive Violet 1 remains a subject for further investigation, the principles outlined here, based on the well-understood chemistry of monochlorotriazine dyes, provide a solid foundation for researchers and professionals working with this class of compounds. The optimization of reaction conditions, particularly temperature and pH, is critical to favor the desired nucleophilic substitution over competing side reactions like hydrolysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cationized Cellulose Materials: Enhancing Surface Adsorption Properties Towards Synthetic and Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. irjet.net [irjet.net]

- 5. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

Methodological & Application

Application Notes and Protocols for Reactive Violet 1 in Live/Dead Cell Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing Reactive Violet 1, an amine-reactive dye, for the crucial application of distinguishing live from dead cells in flow cytometry. This method is particularly valuable in drug development and cellular research where accurate assessment of cell viability is paramount.

Introduction

Reactive Violet 1 is a water-soluble, amine-reactive fluorescent dye. Its utility in live/dead cell discrimination stems from its ability to form covalent bonds with primary amines on proteins.[1] In a population of cells, the dye has limited access to the surface proteins of live cells with intact membranes, resulting in dim staining.[2] Conversely, in dead cells with compromised membranes, the dye can readily enter the cell and bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[2][3] This differential staining allows for the clear separation of live and dead cell populations via flow cytometry. A key advantage of this covalent staining is its compatibility with subsequent fixation and permeabilization procedures, enabling the exclusion of dead cells from downstream intracellular staining analysis.[4][5]

Principle of the Assay

The fundamental principle of this assay lies in the differential permeability of live and dead cell membranes. Live cells maintain membrane integrity, restricting the entry of the amine-reactive dye. Dead cells, having lost this integrity, become permeable to the dye. The dye, once inside a dead cell, covalently binds to free amines on intracellular proteins, resulting in a stable and bright fluorescent signal that is approximately 50 times brighter than that of viable cells.[2] This covalent linkage ensures that the fluorescence is retained even after fixation with aldehydes.[2]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Cell Concentration | 1 x 10^4 to 1 x 10^6 cells/mL | Optimal cell density is crucial for consistent staining.[5][6] |

| Dye Preparation | Reconstitute one vial of dye in 50 µL of anhydrous DMSO. | Use immediately or aliquot and store at ≤–20°C, protected from light and moisture, for up to 2 weeks.[7] |

| Staining Volume | 1 µL of reconstituted dye solution per 1 mL of cell suspension. | This is a general guideline and may require optimization for different cell types.[5][8] |

| Incubation Time | 30 minutes | Incubation can be performed at room temperature or on ice.[5][9] |

| Incubation Conditions | Protected from light. | |

| Excitation Wavelength | ~405 nm (Violet Laser) | |

| Emission Wavelength | ~450 nm | Minimal compensation will be necessary.[9] |

| Compatible Buffers | Phosphate-Buffered Saline (PBS) | Avoid buffers containing proteins (like BSA or serum) or sodium azide during the staining step as they contain free amines that will compete with the dye.[7][8] |

| Fixation | Compatible with formaldehyde-based fixation. | Staining must be performed before fixation.[2] |

Experimental Protocol

This protocol provides a step-by-step guide for staining cells with a reactive violet amine dye for live/dead discrimination.

Materials:

-

Cells in suspension

-

Reactive Violet 1 amine-reactive dye

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer equipped with a violet laser (~405 nm)

Reagent Preparation:

-

Bring one vial of the fluorescent reactive dye and the vial of anhydrous DMSO to room temperature.

-

Add 50 µL of DMSO to the vial of reactive dye.[7]

-

Mix well by vortexing or pipetting to ensure the dye has completely dissolved.[8]

Staining Procedure:

-

Wash cells once with protein-free PBS.

-

Centrifuge the cells and discard the supernatant.

-

Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.[6] It is important to avoid protein-containing media or buffers during this step.[7]

-

Add 1 µL of the reconstituted reactive dye solution to each 1 mL of cell suspension and mix thoroughly.[5]

-

Incubate the cells for 30 minutes at room temperature or on ice, protected from light.[5][9]

-

(Optional) Wash the cells once with 1 mL of PBS.

-

The cells are now ready for flow cytometric analysis or can proceed to fixation and subsequent antibody staining protocols.

Flow Cytometry Analysis:

-

Acquire events on a flow cytometer using a violet laser for excitation (~405 nm).

-

Collect the emission signal at approximately 450 nm.[9]

-

Live cells will exhibit dim fluorescence, while dead cells will show a bright fluorescent signal.

Diagrams

Caption: Mechanism of Reactive Violet 1 for live/dead cell discrimination.

Caption: Experimental workflow for live/dead cell staining with Reactive Violet 1.

References

- 1. tkechemical.com [tkechemical.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Viablity Protocols [icms.qmul.ac.uk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. genecopoeia.com [genecopoeia.com]

- 9. LIVE/DEAD Violet Viability/Vitality Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note: Integrating Reactive Violet 1 into Multicolor Flow Cytometry Panels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multicolor flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis. The expanding array of available fluorochromes enables the construction of increasingly complex panels. Reactive Violet 1 is a highly fluorescent, amine-reactive dye designed for the violet laser. Its primary application is for live/dead cell discrimination, a critical step for ensuring data integrity by excluding dead cells that can bind antibodies non-specifically.[1][2][3] Because the dye-protein bond is covalent and irreversible, cells stained with Reactive Violet 1 can be fixed and permeabilized for subsequent intracellular staining without loss of the viability signal.[4][5] This application note provides a detailed guide to the properties of Reactive Violet 1, its integration into multicolor panels, and protocols for its use.

Properties and Advantages of Reactive Violet 1

Reactive Violet 1 offers high brightness and minimal spillover into adjacent channels, making it an excellent choice for high-parameter experiments. It is designed for excitation by the violet laser (≈405 nm).

Table 1: Spectral Properties of Reactive Violet 1

| Property | Value | Notes |

| Excitation Laser | Violet (405 nm) | Optimal excitation for maximal signal. |

| Maximum Excitation | 416 nm | |

| Maximum Emission | 450 nm | Emits in the blue-violet range of the spectrum. |

| Relative Brightness | Very Bright | Ideal for resolving dim negative populations from brightly stained dead cells. |

| Staining Mechanism | Covalently binds to free amine groups on proteins.[4] | Dead cells with compromised membranes allow the dye to enter and react with abundant intracellular proteins, resulting in a much brighter signal.[2][4] |

Experimental Design and Panel Building

Effective panel design is crucial for resolving cell populations accurately. When incorporating Reactive Violet 1, consider the following principles.

-

Know Your Instrument: Understand the specific lasers and filter configurations of your flow cytometer to ensure compatibility and identify potential sources of spectral overlap.[1][6]

-

Antigen Density vs. Fluorochrome Brightness: Match brighter fluorochromes to markers with low expression levels and dimmer fluorochromes to highly expressed markers to improve resolution.[7][8] Given its role as a viability dye, Reactive Violet 1's brightness ensures a clear distinction between live and dead populations.

-

Minimize Spectral Overlap: Use online spectrum viewers to select fluorochromes with minimal emission overlap. While Reactive Violet 1 has a clean spectral profile, compensation is always required in multicolor experiments.[8][9]

-

Controls are Critical: Always include single-stained controls for each fluorochrome in your panel to calculate the compensation matrix accurately.[1][6] For Reactive Violet 1, a proper control can be generated by mixing live and heat-killed cells.[10] Fluorescence Minus One (FMO) controls are also essential for setting accurate gates for positive populations.[1]

Logical Workflow for Panel Design

The following diagram illustrates a logical workflow for designing a multicolor flow cytometry panel that includes a viability dye like Reactive Violet 1.

Protocols

Protocol: Combined Viability and Cell Surface Staining

This protocol describes the standard procedure for staining suspended cells with Reactive Violet 1 followed by staining for cell surface markers.

Materials:

-

Cells in single-cell suspension

-

Phosphate-Buffered Saline (PBS), free of azide, serum, or protein

-

Reactive Violet 1 dye

-

Flow Cytometry Staining Buffer (e.g., PBS + 2% BSA + 0.02% sodium azide)[11]

-

Fluorochrome-conjugated antibodies

-

Fc receptor blocking solution (e.g., anti-CD16/CD32 for mouse cells, or commercial human Fc block)[12]

-

12 x 75 mm polypropylene tubes

Procedure:

-

Prepare a single-cell suspension and adjust the cell count to 1-10 x 10⁶ cells/mL.

-

Wash the cells twice with 1-2 mL of protein-free PBS, centrifuging at 300-500 x g for 5 minutes at 4°C.[4]

-

After the final wash, resuspend the cell pellet in 1 mL of azide- and protein-free PBS.

-

Add 1 µL of Reactive Violet 1 to the 1 mL of cell suspension and vortex immediately for uniform staining.[4][13]

-

Incubate for 20-30 minutes at 4°C, protected from light.[4][13]

-

Wash the cells once with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.

-

(Optional but recommended) Add Fc block to the cell pellet and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[12]

-

Without washing, add the predetermined optimal concentration of your antibody cocktail directly to the cells.

-

Incubate for 30 minutes at 4°C, protected from light.[12]

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire on the flow cytometer. Analyze samples within 4 hours for best results.[13]

Protocol: Preparation of Compensation Controls

Accurate compensation requires single-stained controls.

-

Antibody Controls: Use antibody-capture compensation beads or a separate tube of cells for each antibody in your panel. Stain as per the surface staining protocol (steps 7-11).

-

Reactive Violet 1 Control:

-

Prepare two tubes of cells: one with live cells and one with cells heat-killed at 65°C for 10 minutes.

-

Allow the heat-killed cells to cool to room temperature.

-

Mix the live and dead cell populations at an approximate 1:1 ratio.

-

Stain the mixed population with Reactive Violet 1 as described in the viability staining protocol (steps 3-6). This will provide distinct dim (live) and bright (dead) populations for setting compensation.

-

Example Data: T-Cell Activation Panel

To illustrate the use of Reactive Violet 1, we present a hypothetical 6-color panel designed to identify activated T-cell subsets in human PBMCs. T-cell activation through the T-cell receptor (TCR) leads to the upregulation of markers like CD25 and CD69.[14]

Table 2: Example T-Cell Activation Panel

| Marker | Fluorochrome | Laser | Purpose | Antigen Density |

| Viability | Reactive Violet 1 | Violet | Dead cell exclusion | N/A |

| CD3 | APC-R700 | Red | Pan T-Cell Marker | High |

| CD4 | BV786 | Violet | Helper T-Cell Lineage | High |

| CD8 | PerCP-Cy5.5 | Blue | Cytotoxic T-Cell Lineage | High |

| CD69 | PE | Yellow-Green | Early Activation Marker[14] | Low to Moderate |

| CD25 | APC | Red | Activation/Treg Marker[15] | Low to Moderate |

T-Cell Activation Pathway

The diagram below shows a simplified T-cell activation pathway and highlights the markers included in the example panel.

Spillover Spreading Matrix

Spillover spreading is a critical concept where fluorescence from a bright dye can increase the background in a neighboring channel, potentially obscuring a dim signal.[16][17] A spillover spreading matrix (SSM) quantifies this effect. The table below shows a hypothetical SSM for the example panel, highlighting areas of potential concern.

Table 3: Hypothetical Spillover Spreading Matrix

| (Spilling into) → | Reactive Violet 1 | BV786 | PerCP-Cy5.5 | PE | APC | APC-R700 |

| Reactive Violet 1 | 1.00 | 0.21 | 0.05 | 0.02 | 0.01 | 0.01 |

| BV786 | 0.15 | 1.00 | 0.08 | 0.04 | 0.02 | 0.03 |

| PerCP-Cy5.5 | 0.03 | 0.11 | 1.00 | 0.45 | 0.15 | 0.25 |

| PE | 0.01 | 0.02 | 0.31 | 1.00 | 0.09 | 0.05 |

| APC | 0.01 | 0.01 | 0.04 | 0.02 | 1.00 | 0.55 |

| APC-R700 | 0.01 | 0.02 | 0.06 | 0.03 | 0.68 | 1.00 |

Values are for illustration purposes. Higher values indicate greater spillover spread.

In this example, there is notable spillover from PE into the PerCP-Cy5.5 channel and significant spillover from APC into the APC-R700 channel. This highlights the importance of assigning markers that are not co-expressed to channels with high spillover, or using FMO controls to gate carefully.

Conclusion

Reactive Violet 1 is a robust and valuable tool for multicolor flow cytometry, enabling reliable exclusion of dead cells to improve data quality and accuracy. By understanding its properties, following proper staining protocols, and adhering to principles of rational panel design, researchers can successfully integrate this and other violet dyes into complex, high-parameter experiments for deeper cellular insights.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. usbio.net [usbio.net]

- 5. scispace.com [scispace.com]

- 6. Ten tips for the design of multi-color flow panels | labclinics.com [labclinics.com]

- 7. beckman.com [beckman.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. biocompare.com [biocompare.com]

- 10. m.youtube.com [m.youtube.com]

- 11. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 12. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]

- 15. Flow cytometry markers guide | Abcam [abcam.com]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Reactive Violet 1 Viability Testing in Fixed and Permeabilized Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Violet 1 is a fluorescent, amine-reactive dye designed for the discrimination of viable and non-viable mammalian cells, particularly in experimental setups that require subsequent fixation and permeabilization for intracellular analysis by flow cytometry. This dye is impermeant to live cells, which possess intact plasma membranes. In contrast, it readily enters dead or dying cells with compromised membranes.